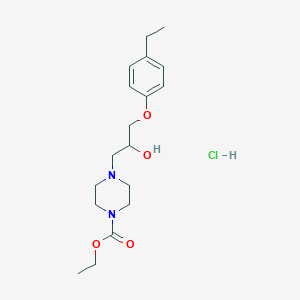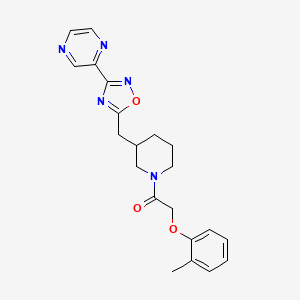
7-ヒドロキシ-4-(2-オキソクロメン-3-イル)クロメン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one is a complex organic molecule belonging to the class of chromanones. It possesses a fused tricyclic ring system consisting of two chroman (chromen-2-one) rings linked together by a carbon-carbon bond. Additionally, a hydroxyl group is present at the 7th position of one of the chroman rings. This compound is known for its versatile nature and is commonly used in scientific research, including pharmaceuticals, material science, and organic chemistry.
科学的研究の応用
7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one is widely used in scientific research due to its versatile nature. Some of its applications include:
Pharmaceuticals: Used as a building block for the synthesis of novel anticancer agents.
Material Science: Employed in the development of fluorescent chemosensors for molecular recognition.
Organic Chemistry: Utilized in the synthesis of various organic compounds and intermediates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one can be achieved through various synthetic routes. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . This reaction yields the desired compound in high purity and yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one undergoes various chemical reactions, including:
Esterification: The hydroxyl group can react with an acid to form an ester.
O-alkylation: The hydroxyl group can react with an alkylating agent to form an ether.
Hydrogen bonding: The hydroxyl group can form hydrogen bonds with other molecules containing hydrogen bond acceptors or donors.
Common Reagents and Conditions
Esterification: Typically involves the use of carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of a catalyst such as sulfuric acid.
O-alkylation: Involves the use of alkyl halides in the presence of a base such as potassium carbonate.
Hydrogen bonding: Occurs naturally under various conditions, influencing the compound’s solubility and interactions with other molecules.
Major Products Formed
Esterification: Formation of esters.
O-alkylation: Formation of ethers.
Hydrogen bonding: Formation of hydrogen-bonded complexes.
作用機序
The mechanism of action of 7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, influencing their reactivity and interactions. Additionally, the conjugated system of alternating double and single bonds allows for electron delocalization, affecting the compound’s reactivity and light absorption properties.
類似化合物との比較
Similar Compounds
7-Hydroxy-4-methylcoumarin: Similar in structure but with a methyl group at the 4th position instead of the chromen-3-yl group.
4-Hydroxy-3-(4-hydroxy-2-oxochromen-3-yl)phenylmethylchromen-2-one: Contains additional hydroxyl and phenylmethyl groups.
3-(2-oxochromen-4-yl)chromen-2-one: Modified analog of natural dicoumarins.
Uniqueness
7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one is unique due to its fused tricyclic ring system and the presence of a hydroxyl group at the 7th position, which allows for versatile chemical reactions and applications in various scientific fields.
特性
IUPAC Name |
7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O5/c19-11-5-6-12-13(9-17(20)22-16(12)8-11)14-7-10-3-1-2-4-15(10)23-18(14)21/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFQUFFWQFQGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1,7-Dimethyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2597013.png)

![3,3,3-trifluoro-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}propane-1-sulfonamide](/img/structure/B2597016.png)
![N-(3-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2597018.png)
![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide](/img/structure/B2597019.png)

![N-{[4-butyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2597022.png)



![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2597028.png)
![1-[7-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(propan-2-yl)piperidine-3-carboxamide](/img/structure/B2597032.png)
![methyl 2,4-dimethyl-5-{[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B2597033.png)
